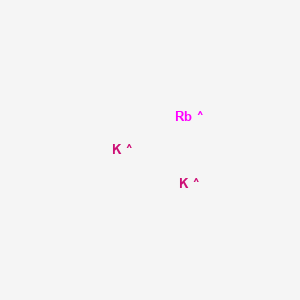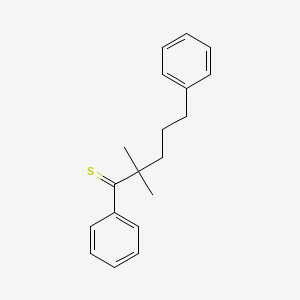
2,2-Dimethyl-1,5-diphenylpentane-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,5-diphenylpentane-1-thione is an organic compound with the molecular formula C19H22S It is characterized by the presence of two phenyl groups and a thione group attached to a pentane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,5-diphenylpentane-1-thione typically involves the reaction of 1,5-diphenylpentane with sulfurizing agents. One common method is the reaction of 1,5-diphenylpentane with Lawesson’s reagent under reflux conditions. The reaction proceeds as follows: [ \text{C}{17}\text{H}{20} + \text{Lawesson’s reagent} \rightarrow \text{C}{19}\text{H}{22}\text{S} + \text{by-products} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1,5-diphenylpentane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
科学的研究の応用
2,2-Dimethyl-1,5-diphenylpentane-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-1,5-diphenylpentane-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenyl groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1-phenyltridecane-1-thione: Similar structure but with a longer alkyl chain.
1,5-Diphenyl-1,5-pentanedione: Contains carbonyl groups instead of a thione group.
Uniqueness
2,2-Dimethyl-1,5-diphenylpentane-1-thione is unique due to the presence of both phenyl and thione groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
54007-74-8 |
|---|---|
分子式 |
C19H22S |
分子量 |
282.4 g/mol |
IUPAC名 |
2,2-dimethyl-1,5-diphenylpentane-1-thione |
InChI |
InChI=1S/C19H22S/c1-19(2,18(20)17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,9,12,15H2,1-2H3 |
InChIキー |
MCTNEBBFENKGQE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCC1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


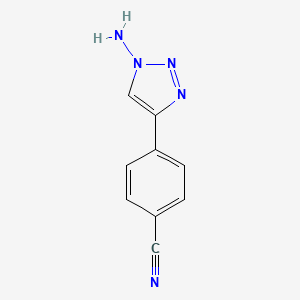
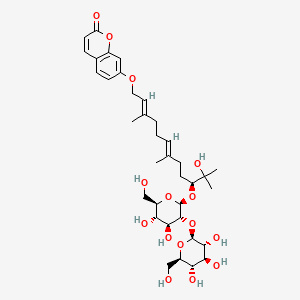
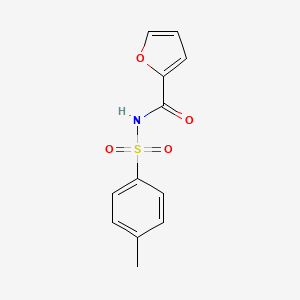
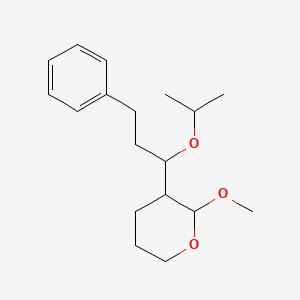
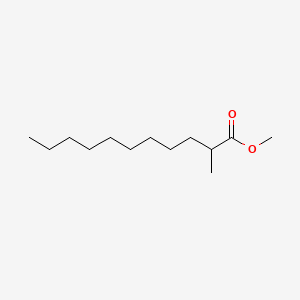
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
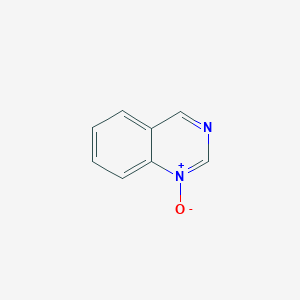
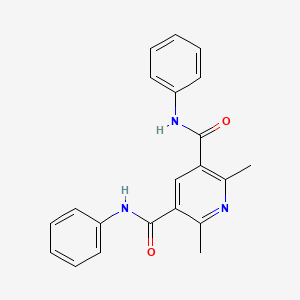
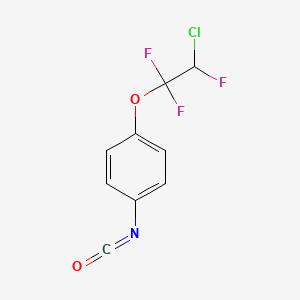
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
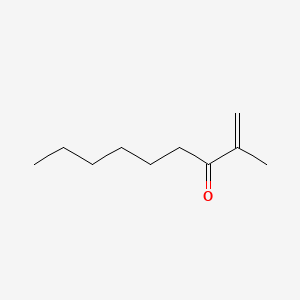

![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
